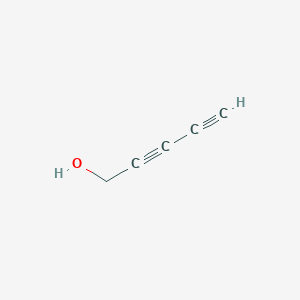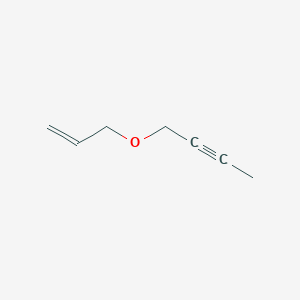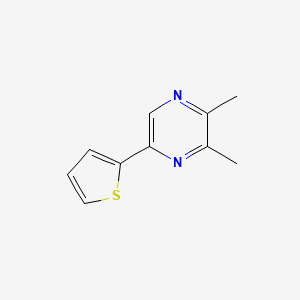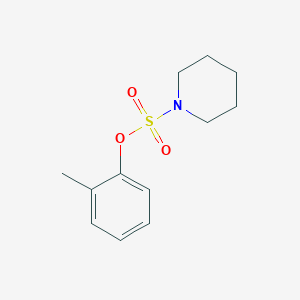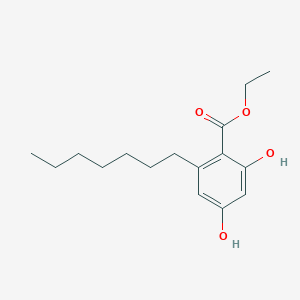
Ethyl 2-heptyl-4,6-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-heptyl-4,6-dihydroxybenzoate is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . It is widely used in various industries, including pharmaceuticals, polymers, and food preservatives . This compound is known for its preservative properties, preventing bacterial growth and extending the shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-heptyl-4,6-dihydroxybenzoate typically involves the esterification of 2-heptyl-4,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-heptyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Ethyl 2-heptyl-4,6-dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a preservative in biological samples to prevent microbial contamination.
Medicine: Utilized in the formulation of antibiotics such as erythromycin.
Industry: Employed in the production of polymers and as a food preservative to prevent oxidation and rancidity.
Mechanism of Action
The primary mechanism of action of ethyl 2-heptyl-4,6-dihydroxybenzoate involves its ability to inhibit bacterial growth. This is achieved by disrupting the bacterial cell membrane, leading to cell lysis and death . The compound also acts as an antioxidant, preventing the oxidation of other molecules by scavenging free radicals .
Comparison with Similar Compounds
Ethyl 2-heptyl-4,6-dihydroxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,6-dihydroxybenzoate: Lacks the heptyl group, making it less hydrophobic.
Uniqueness: this compound is unique due to its combination of hydrophobic and hydrophilic properties, making it effective as both a preservative and an antioxidant .
Properties
CAS No. |
38862-66-7 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 2-heptyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20-4-2/h10-11,17-18H,3-9H2,1-2H3 |
InChI Key |
ZKDFAIJIDPUSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
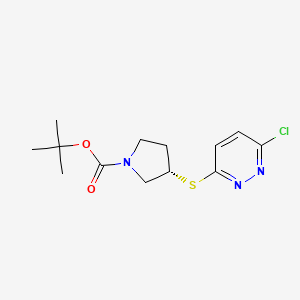
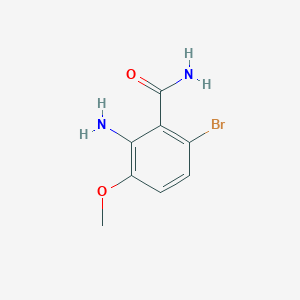
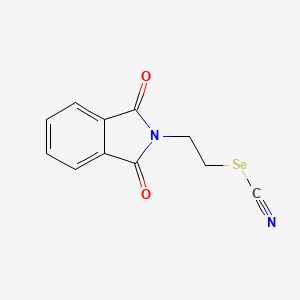
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
